molecular formula C30H48O2 B13067167 KadsuracoccinicacidB

KadsuracoccinicacidB

Cat. No.: B13067167
M. Wt: 440.7 g/mol
InChI Key: NUJQBRDVEPPTHP-YZSMEZCWSA-N
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Description

Kadsuracoccinic Acid B is a 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea (Lem.) A.C. Sm. (Schisandraceae), traditionally used in Chinese medicine for its anti-inflammatory and antitumor properties . Structurally, it belongs to a unique subclass of lanostane derivatives characterized by a 3,4-seco cleavage (ring-A opening) and a 17(20)-ene functional group, which distinguishes it from other triterpenoids . Its molecular weight is approximately 468.67 g/mol, as inferred from related analogs like Kadsuracoccinic Acid A (468.668 g/mol) . The compound has demonstrated significant cytotoxic activity against colorectal (HCT-15) and oral epithelial (KB-3-1) cancer cell lines, with IC50 values ranging from 17.2 to 25.4 µM .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

3-[(3R,3aR,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-[(Z)-6-methylhept-2-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h11,15,20,23-24,26H,3,9-10,12-14,16-19H2,1-2,4-8H3,(H,31,32)/b22-11-/t23-,24+,26+,28-,29+,30-/m0/s1

InChI Key

NUJQBRDVEPPTHP-YZSMEZCWSA-N

Isomeric SMILES

CC(C)CC/C=C(/C)\[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(C)CCC=C(C)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

KadsuracoccinicacidB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Key Structural Features

Kadsuracoccinic Acid B shares the 3,4-seco-lanostane skeleton with its analogs (A and C) but differs in substituent groups. The 17(20)-ene moiety is a hallmark of this subclass, conferring distinct bioactivity compared to non-seco or lactone-containing triterpenoids . Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Bioactive Comparison of Kadsuracoccinic Acid B with Analogous Triterpenoids
Compound Molecular Weight (g/mol) Structural Features Source Key Bioactivities (IC50/GI50)
Kadsuracoccinic Acid B 468.67 (approx.) 3,4-seco-lanostane, 17(20)-ene Kadsura coccinea Cytotoxic (HCT-15, KB-3-1: 17.2–25.4 µM)
Kadsuracoccinic Acid A 468.668 3,4-seco-lanostane, 17(20)-ene Kadsura coccinea Arrests Xenopus laevis cell division (IC50 0.32 µg/mL)
Kadsuric Acid Lanostane lactone Kadsura japonica Structural reference; no reported bioactivity
Seco-coccinic Acid A 3,4-seco-lanostane, C-17 hydroxyl group Kadsura coccinea Antiproliferative (HL-60: GI50 6.8–42.1 mmol/L)
Coccinic Acid Triterpene with carboxyl group at C-21 Kadsura coccinea Moderate cytotoxicity (IC50 ~25 µM)
Micranoic Acid A Octanortriterpenoid with 8,9-seco structure Schisandra micrantha No significant activity in RA-FLS cells

Functional Differentiation

Unique 17(20)-ene Functional Group

The presence of a 17(20)-ene group in Kadsuracoccinic Acid B and its analogs (A and C) is critical for bioactivity.

Role of Substituents at C-17
  • Kadsuracoccinic Acid B : The C-17 side chain likely enhances cytotoxicity by improving membrane permeability or target binding .
  • Seco-coccinic Acid A : A hydroxyl group at C-17 contributes to antiproliferative effects, but the lack of a double bond reduces potency compared to Kadsuracoccinic Acid B .
Bioactivity Spectrum
  • Antitumor Activity: Kadsuracoccinic Acid B shows selective cytotoxicity, whereas Kadsuracoccinic Acid A targets embryonic cell division in Xenopus models, suggesting divergent mechanisms .

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